Dopamine D2 Receptor Affinity Profile of the Core Scaffold Versus Other Cinnamylpiperazine Targets
The 2007 radioligand binding study by Penjišević et al. establishes that derivatives of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine, as a class, exhibit 'high affinity' for the dopamine D2 receptor. While the abstract reports qualitative findings across 16 synthesized derivatives, it provides a critical class-level inference: the arylpiperazine scaffold with a cinnamyl substituent yields a consistent D2 binding phenotype [1]. This contrasts sharply with other cinnamylpiperazine classes. For example, fluorinated cinnamylpiperazines synthesized for MAO-B imaging (e.g., compounds 8–17) failed to show sufficient affinity for that enzyme, with a best Ki of 6.9 nM for a non-cinnamyl derivative, demonstrating that the cinnamyl moiety alone does not guarantee CNS target activity [2]. The differentiation lies in the specific 2-methoxyphenyl substitution pattern, which steers the pharmacology toward dopamine receptors.
| Evidence Dimension | Dopamine D2 receptor binding affinity class |
|---|---|
| Target Compound Data | High affinity class for D2 receptor (qualitative assessment across 16 derivatives) [1] |
| Comparator Or Baseline | Fluorinated cinnamylpiperazines (MAO-B ligands): Best Ki = 6.9 ± 5.3 nM for MAO-B, not D2 [2] |
| Quantified Difference | Target class divergence: D2 vs. MAO-B; no numerical D2 Ki difference calculable |
| Conditions | In vitro radioligand binding assays using cloned human D2 receptors (Penjišević et al.) vs. MAO-B binding assays (fluorinated cinnamylpiperazines) |
Why This Matters
Selecting this compound for D2-focused research is mandatory, as other cinnamylpiperazine sub-classes are pharmacologically directed at entirely different targets (e.g., MAO-B), which would compromise a project aimed at antipsychotic D2/5-HT receptor polypharmacology.
- [1] Penjišević, J.; Šukalović, V.; Andrić, D.; Kostić-Rajačić, S.; Šoškić, V.; Roglić, G. 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors. Arch. Pharm. Pharm. Med. Chem. 2007, 340, 456–465. DOI: 10.1002/ardp.200700062. View Source
- [2] Krunić, M.; Jevtić, I.; Penjišević, J.; Kostić-Rajačić, S. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules 2020, 25, 4941. DOI: 10.3390/molecules25214941. View Source
